

ONO-7300243 hit-to-lead optimization process

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Compound of Interest

Compound Name: ONO-7300243

Cat. No.: B609753

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Introduction: Targeting the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2][3] The LPA1 receptor subtype has been implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as benign prostatic hyperplasia (BPH).[1][2] The development of LPA1 antagonists that can be administered orally and demonstrate in vivo efficacy is a key objective in this therapeutic area. This document details the successful hit-to-lead optimization campaign that identified **ONO-7300243** as a potent and orally active LPA1 antagonist.

From High-Throughput Screening to a Validated Hit

The journey to discover **ONO-7300243** began with a high-throughput screening (HTS) campaign designed to identify small molecules that could inhibit the activity of the LPA1 receptor. This screening effort successfully identified compound 7a as an initial hit. Subsequent optimization efforts focused on modifying sections A and B of this hit compound to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) and Lead Optimization

The hit-to-lead optimization process involved systematic chemical modifications of the initial hit, compound 7a, to improve its potency, selectivity, and physicochemical properties. This led to the identification of **ONO-7300243** (also referred to as compound 17a). A key aspect of this



optimization was the observation that while some compounds like 12g exhibited very high in vitro potency, they did not translate to strong in vivo effects. In contrast, **ONO-7300243**, with a more modest in vitro IC50, demonstrated superior in vivo efficacy. This was attributed to its improved physicochemical properties, including lower molecular weight and lipophilicity, which likely contributed to better membrane permeability and metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the hit-to-lead optimization process.

Table 1: In Vitro and In Vivo Activity of Key Compounds

Compound	In Vitro LPA1 Antagonist Activity (IC50, μM)	In Vivo Inhibition of LPA- Induced IUP Increase (rat, i.d.)
12g	0.0035	53% at 10 mg/kg
ONO-7300243 (17a)	0.16	62% at 3 mg/kg, 88% at 10 mg/kg

Data sourced from ACS Med Chem Lett. 2016;7(10):913-918.

Table 2: Physicochemical and Pharmacokinetic Properties of **ONO-7300243** (17a)



Property	Value	
Molecular Weight	461.55	
clogP	5.29	
Membrane Permeability	Good	
Metabolic Stability (rat liver microsomes)	Good	
Rat Pharmacokinetics (3 mg/kg i.v.)		
Total Clearance (CLtot)	15.9 mL/min/kg	
Half-life (t1/2)	0.3 h	

Data sourced from ACS Med Chem Lett. 2016;7(10):913-918 and Selleck Chemicals product page.

In Vivo Efficacy and Safety Profile

ONO-7300243 demonstrated significant, dose-dependent inhibition of the LPA-induced increase in intraurethral pressure (IUP) in rats, with an ID50 of 11.6 mg/kg when administered orally. Notably, at a dose of 30 mg/kg (p.o.), **ONO-7300243** was as potent as the clinically used α1 adrenoceptor antagonist, tamsulosin (1 mg/kg, p.o.), in reducing IUP. A significant advantage of **ONO-7300243** is its lack of effect on mean blood pressure (MBP) at effective doses, a common side effect of tamsulosin. This suggests that LPA1 antagonists could be a safer therapeutic option for BPH.

Experimental Protocols LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)

- Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.
- Cell Seeding: Cells were seeded at a density of 2 x 10⁴ cells per well in 96-well plates.
- Culture Conditions: Cells were cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2, 95% air).



- Dye Loading: A loading buffer containing 5 μ M Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well and incubated for 1 hour.
- Assay Procedure: After removing the loading buffer, cells were rinsed and incubated with an assay buffer. The test antagonist was pre-treated before the addition of LPA (final concentration of 100 nM).
- Data Acquisition: Intracellular Ca2+ concentration was monitored by measuring the ratio of fluorescence intensities at 500 nm (f340/f380) using a fluorescence drug screening system.
- Data Analysis: The inhibition rate was calculated from the peak ratio of LPA after compound treatment compared to a DMSO control. IC50 values were determined using a non-linear regression analysis with the Sigmoid Emax Model.

In Vivo Intraurethral Pressure (IUP) Model in Rats

- Animal Model: Conscious rats were used to assess the effect of the compounds on IUP.
- Compound Administration: ONO-7300243 was administered either intraduodenally (i.d.) or orally (p.o.).
- LPA Challenge: To induce an IUP increase, LPA was administered.
- Measurement: Intraurethral pressure was continuously monitored, and the mean pressure was calculated at 10-minute intervals.
- Efficacy Endpoint: The primary endpoint was the percentage inhibition of the LPA-induced IUP increase.

Pharmacokinetic Study in Rats

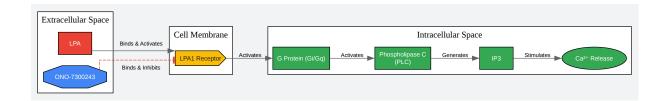
- Administration: ONO-7300243 was administered intravenously (i.v.) at 3 mg/kg or orally (p.o.) at 10 mg/kg.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of ONO-7300243 were determined to calculate pharmacokinetic parameters such as total clearance (CLtot) and half-life (t1/2).



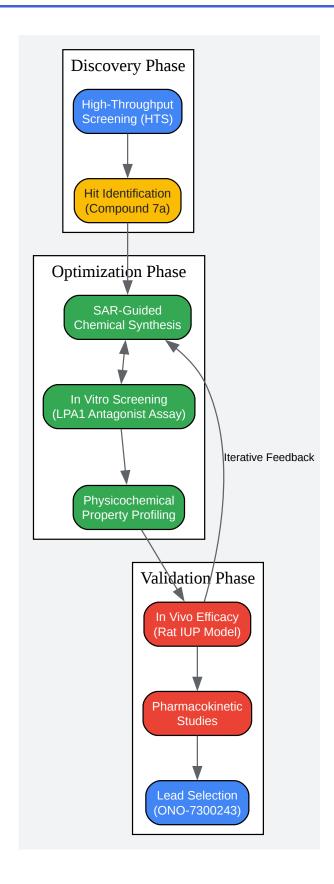
Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.









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References

- 1. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist PMC [pmc.ncbi.nlm.nih.gov]
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